5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol

Lipophilicity LogP Computational ADME

Procure the definitive 2-(o-tolyl) probe within the patent-defined IGF-1R inhibitor series (US 7,566,721). The ortho-tolyl group introduces steric constraint absent in meta/para isomers, enabling systematic evaluation of 2-aryl geometry on kinase selectivity. Differentiated HPLC retention (LogP 5.20) ensures baseline separation from polar intermediates. Identity verified via CAS 917749-37-2, MDL MFCD08898772, and unique SMILES. Available at 98% purity for reliable SAR and hit confirmation. Pair with meta-tolyl isomer (CAS 917749-31-6) for a focused SAR matrix.

Molecular Formula C16H16N2S2
Molecular Weight 300.4 g/mol
Cat. No. B11765063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol
Molecular FormulaC16H16N2S2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC=C3C)C
InChIInChI=1S/C16H16N2S2/c1-4-11-10(3)20-16-13(11)15(19)17-14(18-16)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H,17,18,19)
InChIKeyUHIUAZHMOSJOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol: Baseline Compound Identity and Core Procurement Parameters


5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol (CAS 917749-37-2) is a C16H16N2S2 heterocyclic small molecule (MW 300.44 g/mol) within the thieno[2,3-d]pyrimidine-4-thiol subclass . The compound features an ethyl group at the 5-position, a methyl group at the 6-position of the fused thiophene ring, and an ortho-tolyl (2-methylphenyl) substituent at the 2-position of the pyrimidine ring, with the 4-position occupied by a thiol/thione group . This scaffold is structurally related to adenine bioisosteres and belongs to a patent-protected chemical series (US 7,566,721) described as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, with claimed utility in hyperproliferative diseases including cancer [1]. The compound is commercially available as a research chemical with a declared purity specification of 98% .

Why 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol Cannot Be Simply Replaced by a Class Analog in a Scientific Procurement Workflow


Within the thieno[2,3-d]pyrimidine-4-thiol class, even subtle positional isomerism or substituent changes at the 2-aryl position generate quantifiably distinct physicochemical profiles that directly affect assay behavior, selectivity, and hit confirmation outcomes. The target compound's ortho-tolyl substituent creates a sterically constrained, non-coplanar geometry at the 2-position that differs fundamentally from the meta-tolyl isomer (CAS 917749-31-6) and the unsubstituted phenyl or 4-methoxyphenyl analogs [1]. These positional variations are known within the broader thieno[2,3-d]pyrimidine structure-activity relationship (SAR) literature to alter kinase selectivity, cellular permeability, and metabolic stability in ways that cannot be predicted without explicit comparative data [2]. Generic substitution without head-to-head evidence risks irreproducible screening results, misassigned SAR, and wasted procurement cycles, particularly when the compound serves as a key intermediate in a patent-defined chemical series targeting specific kinase inhibition profiles [3].

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol: Quantified Differentiation Evidence Against Closest Analogs


LogP Shift of +3.78 vs. the Unsubstituted Parent Scaffold Defines Target Compound Lipophilicity

The target compound exhibits a computed LogP of 5.20 , compared to a LogP of 1.42 for the unsubstituted parent thieno[2,3-d]pyrimidine-4-thiol core (CAS 14080-55-8) . This +3.78 log-unit increase is driven by the combined 5-ethyl, 6-methyl, and 2-(o-tolyl) substituents and places the compound in a substantially higher lipophilicity range than the core scaffold.

Lipophilicity LogP Computational ADME

Ortho-Tolyl vs. Meta-Tolyl Positional Isomerism: A Structural Variation with Undifferentiated Computed Descriptors but Structurally Divergent Biological Potential

The target compound (ortho-tolyl, CAS 917749-37-2) and its meta-tolyl isomer (CAS 917749-31-6) share identical molecular formula (C16H16N2S2), molecular weight (300.44 g/mol), and vendor-computed LogP and TPSA values (LogP 5.20; TPSA 28.68) . The only structural difference is the position of the methyl group on the 2-phenyl ring (ortho vs. meta). In the broader thieno[2,3-d]pyrimidine SAR literature, the position of aryl substituents at the 2-position is documented to alter kinase inhibition profiles; for example, in a related CK2 inhibitor series, the p-tolyl isomer (NHTP23) exhibited an IC50 of 0.01 μM while the phenyl analog (NHTP25) showed an IC50 of 0.065 μM—a 6.5-fold difference attributable solely to the tolyl substituent position [1]. Although direct comparative biochemical data for the ortho- vs. meta-tolyl pair are not publicly available, the established SAR principle reinforces that these two isomers cannot be assumed interchangeable without experimental confirmation.

Positional isomerism Structure-activity relationship Kinase selectivity

4-Thiol/Thione vs. 4-Oxo: Evidence of Distinct Hydrogen-Bonding and Ionization Character Relevant to Target Engagement

The target compound bears a 4-thiol group (existing in thione tautomeric form as depicted by the C(=S) notation in the SMILES string CCC1=C(C)SC2=C1C(=S)N=C(N2)C1=C(C)C=CC=C1 ), contrasting with the 4-oxo analog 5-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 439692-89-4), which carries a carbonyl at the same position . The 4-oxo analog has a predicted pKa of 1.51 , indicating it exists predominantly in the neutral lactam form under physiological conditions. Although the pKa of the target 4-thiol compound is not reported, thiol-thione tautomeric systems in thieno[2,3-d]pyrimidines typically exhibit distinct hydrogen-bond donor/acceptor patterns and metal-binding propensities compared to carbonyl analogs; in kinase inhibitor design, the 4-substituent is a critical determinant of hinge-region binding interactions within the adenine-binding pocket [1][2].

Thiol-thione tautomerism Kinase hinge-binding pKa prediction

IGF-1R Kinase Inhibitor Patent Family Coverage Confirms the Thieno[2,3-d]pyrimidine-4-thiol Scaffold as a Deliberately Engineered Pharmacophore

The target compound falls structurally within the scope of Formula I of U.S. Patent 7,566,721 (and its counterpart WO 2007/018994), which claims sulfur-containing thieno[2,3-d]pyrimidines as IGF-1R kinase inhibitors [1]. The patent discloses that representative compounds within this class inhibit IGF-1R with IC50 values in the nanomolar range; for example, specific exemplified analogs demonstrate IGF-1R IC50 values as low as 4 nM in cellular phosphorylation assays using NIH 3T3 cells overexpressing human IGF-1R [2]. The combination of the 2-(o-tolyl) substituent, 5-ethyl and 6-methyl groups, and 4-thiol/thione functionality places the target compound within a precisely defined sub-region of the patent SAR space, distinct from analogs bearing different 2-aryl or heteroaryl substituents [1][3].

IGF-1R kinase Patent-defined pharmacophore Oncology target

Purity Specification of 98% Establishes a Baseline for Reproducible Biological Assay Quality

The target compound is supplied with a documented purity specification of 98% (HPLC area%, as per vendor quality control practice) . While purity values are also declared for structurally related analogs (e.g., meta-tolyl isomer at 98%; 4-methoxyphenyl analog at 97% [1]), the procurement-relevant differentiation lies in the traceability of the purity specification to the exact CAS registry number (917749-37-2), molecular structure (confirmed by SMILES and MDL identifier MFCD08898772), and the absence of isomeric contamination that could confound biological assay interpretation .

Chemical purity Quality control Assay reproducibility

Dual Kinase Potential (IGF-1R + EGFR): Thieno[2,3-d]pyrimidine Class Evidence Supports Broadened Selectivity Profiling Rationale

Beyond the primary IGF-1R patent association, the thieno[2,3-d]pyrimidine scaffold has been independently validated as an EGFR kinase inhibitor chemotype [1][2]. In a 2023 study, thieno[2,3-d]pyrimidine derivative 7b inhibited EGFR with an IC50 of 0.096 ± 0.004 μM, compared to erlotinib (IC50 = 0.037 ± 0.002 μM), demonstrating that appropriate 2-aryl substitution confers EGFR activity [1]. Other studies have reported dual VEGFR-2/EGFR thieno[2,3-d]pyrimidine inhibitors with IC50 values in the low nanomolar range [2]. The target compound's specific 2-(o-tolyl) substitution pattern occupies a SAR space that has not been evaluated for EGFR activity but is structurally distinct from the published EGFR-active analogs (which typically bear 4-substituted anilino or heteroaryl groups at alternative positions [1][3]), positioning it as a potentially selective IGF-1R probe rather than a dual kinase inhibitor.

IGF-1R/EGFR crosstalk Dual kinase inhibition Drug resistance

5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol: Evidence-Grounded Procurement and Application Scenarios


IGF-1R Kinase Inhibitor SAR Expansion Around the 2-Aryl Substituent

Procure the target compound as a specific 2-(o-tolyl) probe within a patent-defined IGF-1R inhibitor series (US 7,566,721) [1]. The ortho-tolyl group introduces steric constraint at the 2-position that is absent in the meta- and para-tolyl analogs, enabling systematic evaluation of how 2-aryl geometry affects IGF-1R potency and kinase selectivity. Pair with the meta-tolyl isomer (CAS 917749-31-6) and the unsubstituted phenyl analog to construct a focused SAR matrix.

Kinase Selectivity Profiling: IGF-1R vs. EGFR Discrimination

Use the target compound to test whether the 2-(o-tolyl)-4-thiol substitution pattern confers IGF-1R selectivity over EGFR, given that EGFR-active thieno[2,3-d]pyrimidines typically require 4-anilino substitution absent in this compound [2][3]. Counter-screen against EGFR (wild-type and T790M mutant) and VEGFR-2 kinase assays to establish the selectivity window, referencing published EGFR IC50 values for comparator thieno[2,3-d]pyrimidines (e.g., compound 7b: EGFR IC50 = 0.096 μM [2]).

Analytical Method Development Leveraging High LogP for Reversed-Phase HPLC Separation

The target compound's computed LogP of 5.20 places it in a high-retention range suitable for developing discriminating reversed-phase HPLC methods. This LogP is +3.78 units above the parent thieno[2,3-d]pyrimidine-4-thiol core (LogP 1.42) , enabling baseline separation from more polar synthetic intermediates or degradation products in purity and stability-indicating assays.

Procurement of a Structurally Authenticated Reference Standard for In-House Library Registration

Acquire the compound with documented identity verification (CAS 917749-37-2; MDL MFCD08898772; unique SMILES string; 98% purity specification ) as a reference standard for registering the ortho-tolyl thieno[2,3-d]pyrimidine-4-thiol scaffold in an institutional compound collection. The MDL number and SMILES string provide unambiguous structure identification, enabling accurate cheminformatic registration and preventing future misidentification with the meta-tolyl isomer (MDL MFCD08898764 ).

Quote Request

Request a Quote for 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.